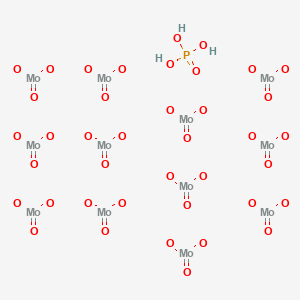
Azane;chromium
Overview
Description
Azane;chromium is a chemical compound with the formula Cr₂N. It is an interstitial compound, meaning that nitrogen atoms occupy the spaces between chromium atoms in the lattice structure. This compound is known for its hardness, corrosion resistance, and high melting point, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azane;chromium can be synthesized through several methods:
Nitriding Low-Carbon Ferrochrome: This method involves heating low-carbon ferrochrome in a vacuum furnace at 1150°C to produce crude ferrochrome nitride.
Reaction of Ammonia and Chromium Halide: Another method involves reacting ammonia with chromium halide at high temperatures to produce dichromium nitride.
Reactive Magnetron Sputtering: This technique involves depositing dichromium nitride thin films onto substrates using reactive magnetron sputtering.
Industrial Production Methods: Industrial production of dichromium nitride typically involves the nitriding of low-carbon ferrochrome in a vacuum furnace, followed by purification steps to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Azane;chromium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chromium oxides.
Reduction: It can be reduced back to chromium metal under certain conditions.
Substitution: Nitrogen atoms in dichromium nitride can be substituted with other elements or compounds under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or air at elevated temperatures can oxidize dichromium nitride.
Reducing Agents: Hydrogen gas or other reducing agents can reduce dichromium nitride to chromium metal.
Substitution Reactions: Various chemical reagents can be used to substitute nitrogen atoms in dichromium nitride, depending on the desired product.
Major Products Formed:
Chromium Oxides: Formed during oxidation reactions.
Chromium Metal: Produced during reduction reactions.
Substituted Compounds: Formed during substitution reactions.
Scientific Research Applications
Azane;chromium has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its stability and reactivity.
Mechanism of Action
The mechanism by which dichromium nitride exerts its effects is primarily related to its interstitial structure. The nitrogen atoms in the lattice provide stability and hardness to the compound. The molecular targets and pathways involved include:
Lattice Stabilization: Nitrogen atoms stabilize the chromium lattice, enhancing the compound’s hardness and corrosion resistance.
Surface Interactions: The compound’s surface properties make it suitable for use as a coating material, providing wear resistance and reducing friction in mechanical applications.
Comparison with Similar Compounds
Azane;chromium can be compared with other similar compounds, such as:
Chromium Nitride (CrN): Chromium nitride is another interstitial compound with similar properties, including hardness and corrosion resistance.
Titanium Nitride (TiN): Titanium nitride is known for its hardness and is widely used as a coating material. While it shares some properties with dichromium nitride, it has different chemical and physical characteristics.
Aluminum Nitride (AlN): Aluminum nitride is another hard, corrosion-resistant compound used in various applications. It differs from dichromium nitride in terms of its chemical composition and specific applications.
Properties
IUPAC Name |
azane;chromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.H3N/h;1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKRCWUQJZIWQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrH3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
69.027 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Chromium nitride (Cr2N) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
12053-27-9 | |
| Record name | Chromium nitride (Cr2N) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichromium nitride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Why is dichromium nitride precipitation a concern in high-nitrogen stainless steels?
A: While high-nitrogen stainless steels offer improved strength, they are susceptible to Cr2N precipitation during thermal exposure at temperatures between 600°C and 1,050°C [, , ]. This precipitation, especially along grain boundaries, can lead to sensitization, which negatively impacts the material's corrosion resistance [, ].
Q2: How does the precipitation temperature influence the sensitization caused by dichromium nitride?
A: Studies show that while Cr2N precipitation occurs at both 700°C and 900°C, sensitization is primarily observed at the lower temperature []. This suggests that the minimum chromium level in the depleted zone surrounding the precipitate, rather than the precipitation rate alone, is critical for sensitization [].
Q3: What role does nitrogen play in the formation of dichromium nitride?
A: Nitrogen, even at low concentrations, plays a crucial role in the formation of Cr2N [, ]. Research using transmission electron microscopy confirms that aging treatments, at temperatures ranging from 1023 to 1123 K, promote nitrogen ordering within the steel matrix, leading to Cr2N formation [].
Q4: Are there other phases that can form alongside or instead of dichromium nitride in these steels?
A: Yes, other phases like metal carbides (e.g., M23C6) and complex nitrides like the π-phase (Cr12(Ni0.5Fe0.4Cr0.1)8N4) can also form [, , ]. The formation of these phases is influenced by factors like aging time, temperature, and prior cold working of the steel [, ].
Q5: How does the presence of dichromium nitride impact the mechanical properties of these steels?
A: Cr2N precipitation, along with other phases like carbides, can degrade the mechanical properties of high-nitrogen stainless steels []. This degradation is attributed to the decrease in cohesive strength caused by the presence of these precipitates at grain boundaries []. Small punch tests at cryogenic temperatures have been used to investigate this phenomenon [].
Q6: What analytical techniques are used to study dichromium nitride in these steels?
A6: Various techniques are employed to study Cr2N formation and its effects, including:
- Transmission Electron Microscopy (TEM): Used to identify and confirm the Cr2N phase through electron diffraction patterns and observe microstructural changes like dislocation pairs associated with nitrogen ordering [].
- Electrochemical Potentiokinetic Reactivation (EPR) Test: Used to assess the sensitization susceptibility of the steel due to Cr2N precipitation [, ].
- Optical Microscopy: Employed to observe microstructural changes during aging, such as the precipitation of different phases [].
- Lattice Parameter Measurement: Used to study changes in the crystal structure of the steel due to the precipitation of different phases, such as Cr2N and the π-phase [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











